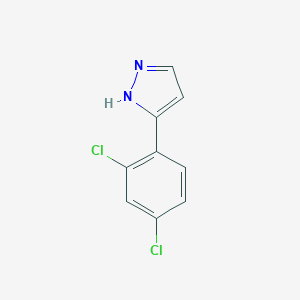

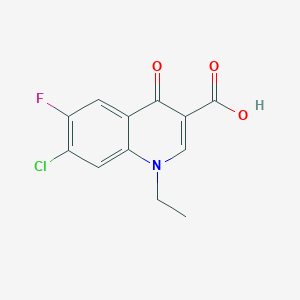

3-(2,4-Dichlorophenyl)-1H-pyrazole

Overview

Description

The compound “3-(2,4-Dichlorophenyl)-1H-pyrazole” belongs to a class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .

Synthesis Analysis

A similar compound, dihydropyrano [2,3-c]pyrazoles, was synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis

Dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of 2,4-Dichlorophenol are C6H4Cl2O, 163.001 Da, and 161.963913 Da, respectively .Scientific Research Applications

Medicinal Chemistry

The pyrazole nucleus, which is a part of the “3-(2,4-Dichlorophenyl)-1H-pyrazole” compound, is an easy-to-prepare scaffold with large therapeutic potential . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles have been published . Aminopyrazoles, which are pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position, are advantageous frameworks able to provide useful ligands for receptors or enzymes . They have shown potential as active agents in different therapeutic areas .

Anti-Cancer Research

Aminopyrazole-based compounds have shown significant results as anticancer compounds . The recent approval of Pirtobrutinib, an aminopyrazole-based compound, demonstrates this .

Anti-Inflammatory Research

In addition to their anticancer properties, aminopyrazole-based compounds have also been studied for their anti-inflammatory properties .

Bacterial and Virus Infections

Aminopyrazoles have been studied as potential targets for bacterial and virus infections . For example, 3-aminopyrazoles bearing a thiourea moiety have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Industrial and Agricultural Applications

Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . Other pyrazoles have liquid crystal properties .

Organic and Medicinal Chemistry

The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 3-(2,4-Dichlorophenyl)-1H-pyrazole are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite, making them ideal targets for therapeutic intervention.

Mode of Action

3-(2,4-Dichlorophenyl)-1H-pyrazole interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding . For instance, molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor, establishing a stable complex with the target .

Biochemical Pathways

The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its eventual death

Pharmacokinetics

The pharmacokinetic properties of 3-(2,4-Dichlorophenyl)-1H-pyrazole are characterized by an alignment between permeability and hepatic clearance . The compound presents low metabolic stability

Result of Action

The result of the compound’s action is the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound can form reactive metabolites from n-conjugation and c=c epoxidation, indicating a need for controlled oral dosing .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCGSLGYVLLGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371107 | |

| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-1H-pyrazole | |

CAS RN |

154257-67-7 | |

| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

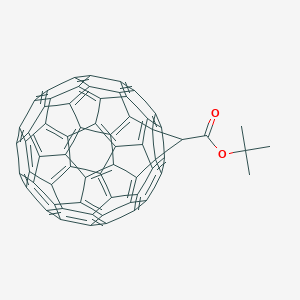

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)